N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic organic compound with the molecular formula C18H22N4O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acylation Reaction: The quinazolinone intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetyl group.
Coupling with Glycinamide: The final step involves coupling the acylated quinazolinone with glycinamide in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide: This compound is unique due to its specific structure and functional groups.
4-Hydroxyquinazolinone Derivatives: These compounds share the quinazolinone core but differ in their substituents and functional groups.
Quinazolinone-Based Inhibitors: These inhibitors are designed to target specific enzymes or receptors and may have structural similarities with This compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C18H22N4O3/c23-16(21-13-6-2-1-3-7-13)10-19-17(24)11-22-12-20-15-9-5-4-8-14(15)18(22)25/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,24)(H,21,23) |
InChI Key |
KTBMYTXHJDJNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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